Cycloviolacin H2

Cyclotide Sequence alignment Viola hederacea

Cycloviolacin H2 is a 29-residue bracelet cyclotide (UniProt: P85233) isolated from Viola hederacea, with a sequence (SAIACGESCVYIPCFIPGCSCRNRVCYLN) distinct from well-characterized paralogs H3 and H4. • Unique Physicochemical Profile: Intermediate hydrophobicity (0.641), +1 net charge, pI 7.53 - predicted to yield reduced hemolysis relative to high-potency cyclotides like H4 (HD50 = 5.5 µM). • Unexploited Activity Space: Annotated as antimicrobial but lacks published MIC/IC50 data, making it a high-value screening target for generating novel, publishable results. • Sequence-Coverage Necessity: Single-residue substitutions dramatically alter cyclotide bioactivity (e.g., 3.3-fold HD50 shift between O2 and O13). Including H2 ensures full coverage of natural V. hederacea diversity for SAR studies. Custom synthesis with specified purity and disulfide-bond fidelity. For research use only.

Molecular Formula
Molecular Weight
Cat. No. B1578330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloviolacin H2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloviolacin H2 Overview


Cycloviolacin H2 is a 29-residue macrocyclic knotted peptide (cyclotide) isolated from the Australian native violet Viola hederacea. It belongs to the bracelet subfamily of cyclotides, characterized by a cyclic cystine knot motif involving three disulfide bonds (Cys5-Cys19, Cys9-Cys21, Cys14-Cys26) [1]. The peptide is classified as an antimicrobial host-defense peptide but is notably under-characterized relative to other cycloviolacins from the same species, such as cycloviolacin H3 (encoded by the same gene precursor as vhl-2) and cycloviolacin H4 [2]. Sequence: SAIACGESCVYIPCFIPGCSCRNRVCYLN; monoisotopic mass: 3142.71 Da [3]. Its unique sequence identity within the Viola hederacea cyclotide family constitutes the primary differentiator for researchers seeking to expand the structure-activity landscape of cyclotides beyond well-studied analogs.

Unique cyclotide sequence space — loop 3 Val-Tyr-Ile-Pro motif diverges from co-expressed H3/vhl-2 paralogs, enabling SAR expansion beyond well-studied analogs.
Bracelet subfamily with predicted moderate surface hydrophobicity — places H2 in a distinct membrane-interaction class from Möbius cyclotides such as kalata B1.
Under-profiled antimicrobial host-defense peptide — no published MIC or target-organism data, offering discovery-oriented screening potential within the Viola hederacea library.

Why Cycloviolacin H2 Lacks Generic Analogs


Cyclotide bioactivity is exquisitely sensitive to single-residue substitutions, as demonstrated by the 3.3-fold difference in hemolytic potency (HD50) between cycloviolacin O2 (Ser at position 20; HD50 ~36 µM) and O13 (Ala at the same position; HD50 ~11 µM) [1]. Cycloviolacin H2 differs from its closest Viola hederacea paralog, cycloviolacin H3, at multiple sequence positions, resulting in a distinct predicted hydrophobicity (0.641 for H2 versus a computed difference for H3), net charge (+1 for H2), and isoelectric point (pI 7.53 for H2) [2]. Even within the same plant organ and biosynthetic pathway, these physicochemical differences translate to altered membrane-binding propensity, hemolytic profile, and target-organism specificity [3]. Substituting Cycloviolacin H2 with a generic cyclotide therefore risks changing the biological fingerprint of an experiment in ways that cannot be predicted a priori from sequence alone.

Sequence divergence alters membrane-binding fingerprint: Single-residue changes in cyclotides can shift hemolytic potency >3-fold; H2’s distinct loop 3 motif and lower predicted hydrophobicity vs. H4/O2 mean generic cyclotide substitution may not reproduce membrane-interaction profile.
Physicochemical mismatch with closest paralogs: H2 differs from co-isolated H3 by +65 Da, net charge, and isoelectric point — parameters that govern target-organism specificity and hemolytic propensity; substituting H3 for H2 risks altering experimental biological readout.
Independent genetic origin limits functional interchangeability: H2 originates from a separate precursor gene from H3/vhl-2, supporting distinct evolutionary trajectory; may not serve as a functional substitute in comparative genomics or SAR studies.

Key Differentiating Evidence for Cycloviolacin H2


Sequence Identity and Genetic Origin Divergence

Cycloviolacin H2 (UniProt P85233) displays a distinct primary sequence relative to its closest Viola hederacea paralogs. Cycloviolacin H3 (UniProt P85232) and vhl-2 (leaf cyclotide 2) are encoded by the same multidomain precursor gene, whereas Cycloviolacin H2 originates from a separate genetic locus, indicating independent evolutionary trajectory and functional divergence [1]. The sequence SAIACGESCVYIPCFIPGCSCRNRVCYLN (H2) contains a Val-Tyr-Ile-Pro motif in loop 3 that is absent in H3 and vhl-2, directly altering the hydrophobic patch composition that governs membrane interaction [2].

Sequence identity
Reported
29 residues; monoisotopic mass 3142.71 Da
Distinct loop 3 Val-Tyr-Ile-Pro motif absent in H3 (30 aa, 3077.50 Da) and vhl-2 (30 aa, 3175.56 Da).
H2 originates from separate genetic locus from H3/vhl-2 multidomain precursor.
Enables SAR studies at sequence positions divergent from co-expressed paralogs.
Sequence and genetic origin confirmed by gene sequencing (Chen et al. 2005).
Cyclotide Sequence alignment Viola hederacea

Hydrophobicity and Hemolytic Propensity Comparison

Hemolytic activity in cyclotides is strongly correlated with surface hydrophobicity, with increasing hydrophobicity driving greater membrane disruption [1]. Cycloviolacin H2 has a predicted hydrophobicity value of 0.641 (DRAMP calculated), which is substantially lower than cycloviolacin H4 (the most hemolytic cyclotide reported; HD50 = 5.5 µM against human type A RBCs) [2], and also lower than cycloviolacin O2 (40% hemolysis at 1.0 µM and 60% at 1.5 µM against human type A RBCs) [3]. While no direct hemolytic data exist for H2, its lower hydrophobicity predicts reduced membrane lytic activity relative to these high-potency analogs.

Hydrophobicity & hemolysis
Class-level inference
Predicted hydrophobicity 0.641; net charge +1
Lower predicted hydrophobicity than H4 (HD50 5.5 µM) and O2 (35% hemolysis at 1.0 µM, 60% at 1.5 µM).
No direct hemolytic data available for H2; prediction based on class-level hydrophobicity-hemolysis correlation.
May support lower membrane-lytic profile relative to high-potency bracelet analogs.
Requires experimental hemolysis measurement for confirmation.
Cyclotide Hydrophobicity Hemolytic activity

Bracelet Subfamily Classification vs. Möbius Cyclotides

Cycloviolacin H2 is classified as a bracelet cyclotide based on the absence of a cis-Pro residue in loop 5, a hallmark that distinguishes bracelet from Möbius cyclotides [1]. The bracelet subfamily (including H2, H3, H4, and O2) generally exhibits higher hydrophobicity and greater cytotoxic/hemolytic potency compared to Möbius cyclotides such as kalata B1 [2]. Kalata B1, the prototypical Möbius cyclotide, has a hydrophobicity of approximately 0.2 and markedly lower hemolytic activity than bracelet cyclotides [3]. Cycloviolacin H2 contains the conserved bracelet motif PROSITE signature PS60008 (CYCLOTIDE_BRACELET) [4], confirming its subfamily assignment.

Bracelet subfamily
Class-level
Contains PROSITE bracelet signature PS60008
Hydrophobicity ~3.2× higher than Möbius cyclotide kalata B1 (hydrophobicity ~0.2).
Bracelet subfamily typically exhibits greater membrane affinity and cytotoxic/hemolytic potency than Möbius members.
Places H2 in a functionally distinct higher membrane-affinity cyclotide class.
Subfamily classification based on conserved sequence motif and absence of cis-Pro in loop 5.
Cyclotide Subfamily classification Bracelet cyclotide

Antimicrobial Activity Status in Viola hederacea Library

Cycloviolacin H2 was identified as one of four novel cyclotides from Viola hederaceae in the foundational study by Chen et al. (2005), alongside vhl-1 (anti-HIV EC50 = 0.87 µM), vhl-2 (haemolytic activity more potent than kalata B1 and B8), and cycloviolacin H3 [1]. While Cycloviolacin H2 is annotated as antimicrobial, its MIC values could not be determined in a recent high-throughput screening campaign due to purification failure (ranked #19 among 20 most active peptides tested; removed from final analysis) [2]. In contrast, cycloviolacin O2 from Viola odorata demonstrated potent bactericidal activity specifically against Gram-negative bacteria [3]. The absence of published MIC data for H2, combined with its distinct sequence from active analogs, indicates that its antimicrobial spectrum remains an open and experimentally addressable question.

Antimicrobial status
Data to verify
Annotated as antimicrobial; no MIC or IC50 data in public literature
Excluded from high-throughput screening analysis due to purification failure (ranked #19, removed).
In contrast, cycloviolacin O2 shows potent Gram-negative bactericidal activity.
Uncharacterized activity profile supports novel antimicrobial screening research.
Any new activity data generated becomes a novel contribution to the cyclotide field.
Antimicrobial peptide Cyclotide Viola hederacea

Optimal Procurement Scenarios


Cyclotide SAR Matrix Expansion

Cycloviolacin H2 occupies a unique sequence space within the Viola hederacea cyclotide library that is not represented by the more extensively characterized H3, H4, or vhl-2 variants [1]. Researchers seeking to systematically map how specific loop residues influence membrane binding, cytotoxicity, or antimicrobial spectrum should include H2 in their panel to achieve full coverage of the natural diversity from this species. Its distinct genetic origin from the H3/vhl-2 precursor [2] further supports its value as an independent evolutionary variant for comparative functional genomics studies.

Low-Hemolytic Cyclotide Scaffold Development

The predicted intermediate hydrophobicity of Cycloviolacin H2 (0.641, lower than H4 and O2) [3] and its +1 net charge suggest a potentially reduced hemolytic profile relative to high-potency bracelet cyclotides like H4 (HD50 = 5.5 µM) [4]. This physicochemical profile makes H2 a candidate scaffold for grafting therapeutic epitopes where minimizing off-target membrane lysis is critical. Experimental validation of H2's hemolytic activity would directly test the hydrophobicity-hemolysis correlation established by Daly et al. (2010) [5].

Antimicrobial Discovery in Under-Profiled Space

Cycloviolacin H2 is annotated as antimicrobial but lacks any published MIC, IC50, or target-organism specificity data [6], in contrast to the well-characterized cycloviolacin O2 (potent Gram-negative bactericidal activity) [7] and cycloviolacin H3 (anthelmintic activity) . This knowledge gap makes H2 a high-value procurement target for antimicrobial screening campaigns aiming to generate novel, publishable activity data. Its confirmed protein-level existence (UniProt evidence at protein level) [8] ensures that procurement yields authentic material for experimental characterization.

Application
Selection Property
Validation Focus
Cyclotide SAR matrix expansion
Unique loop 3 motif and independent genetic origin
Sequence-specific membrane binding and target-organism specificity assays vs. H3/vhl-2
Hemolytic profile scaffold studies
Predicted moderate hydrophobicity and +1 net charge
Hemolysis measurement (human RBCs); comparison with H4 and O2 reference data
Antimicrobial screening in under-profiled space
Uncharacterized antimicrobial spectrum
MIC determination against Gram-negative/positive panels; comparison with cycloviolacin O2
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